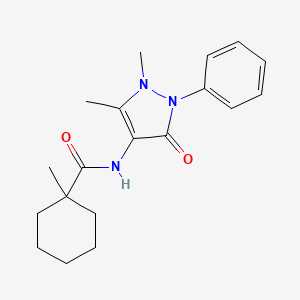
N-(2,4-dimethoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine, commonly known as 2,4-DMA, is a psychoactive substance that belongs to the class of phenethylamines. It is an analog of 2C-D, which is a synthetic psychedelic substance. 2,4-DMA has been found to have a wide range of effects on the human body, including stimulating and mood-enhancing effects.
作用機序
The mechanism of action of 2,4-DMA is not fully understood. However, it is believed to act on the serotonin and dopamine receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-DMA are not fully understood. However, it has been found to have stimulating and mood-enhancing effects. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure.
実験室実験の利点と制限
The advantages of using 2,4-DMA in lab experiments include its stimulating and mood-enhancing effects, which make it a potential candidate for the treatment of depression and anxiety. Its effects on the cardiovascular system also make it a potential candidate for the treatment of cardiovascular diseases. The limitations of using 2,4-DMA in lab experiments include the lack of understanding of its mechanism of action and the potential for adverse effects on the human body.
将来の方向性
There are several future directions for the study of 2,4-DMA. These include:
1. Further studies on the mechanism of action of 2,4-DMA to understand its effects on the human body.
2. The development of new synthetic routes for the synthesis of 2,4-DMA to improve its purity and yield.
3. The study of the long-term effects of 2,4-DMA on the human body to determine its safety for human consumption.
4. The study of the potential therapeutic applications of 2,4-DMA for the treatment of depression, anxiety, and cardiovascular diseases.
Conclusion:
In conclusion, 2,4-DMA is a psychoactive substance that has been found to have stimulating and mood-enhancing effects. It has been used in scientific research to study its effects on the human body. The mechanism of action of 2,4-DMA is not fully understood, but it is believed to act on the serotonin and dopamine receptors in the brain. The biochemical and physiological effects of 2,4-DMA are not fully understood, but it has been found to have effects on the cardiovascular system. The future directions for the study of 2,4-DMA include further studies on its mechanism of action, the development of new synthetic routes, the study of its long-term effects, and the study of its potential therapeutic applications.
合成法
The synthesis of 2,4-DMA involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-phenylethyl bromide to form 2,4-DMA.
科学的研究の応用
2,4-DMA has been used in scientific research to study its effects on the human body. It has been found to have stimulating and mood-enhancing effects, which make it a potential candidate for the treatment of depression and anxiety. It has also been found to have effects on the cardiovascular system, which make it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-24-19-8-9-20(21(16-19)25-2)22-18-11-14-23(15-12-18)13-10-17-6-4-3-5-7-17/h3-9,16,18,22H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBOSQJLOCHVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453473 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)

![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)